molecular formula C21H11Br2N3O3S B12275289 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide

6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide

Cat. No.: B12275289
M. Wt: 545.2 g/mol
InChI Key: IEGFVCDOTXTDNQ-UHFFFAOYSA-N
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Description

6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chromene core, bromine substituents, and an imidazo[1,2-a]pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach allows for the efficient formation of the imidazo[1,2-a]pyridine core.

Chemical Reactions Analysis

6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific combination of bromine atoms, thiophene ring, and chromene core, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H11Br2N3O3S

Molecular Weight

545.2 g/mol

IUPAC Name

6,8-dibromo-2-oxo-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide

InChI

InChI=1S/C21H11Br2N3O3S/c22-12-8-11-9-13(21(28)29-18(11)14(23)10-12)20(27)25-19-17(15-4-3-7-30-15)24-16-5-1-2-6-26(16)19/h1-10H,(H,25,27)

InChI Key

IEGFVCDOTXTDNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C5=CC=CS5

Origin of Product

United States

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